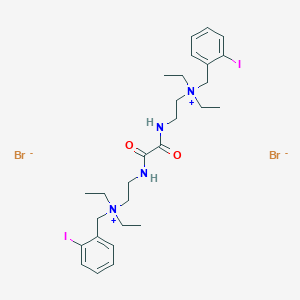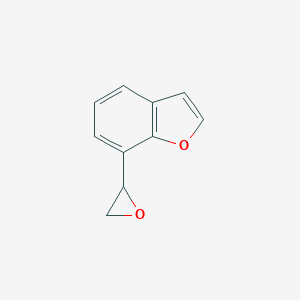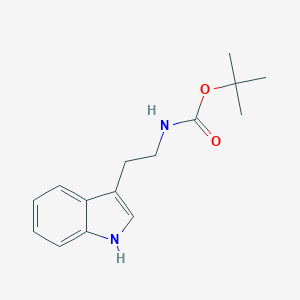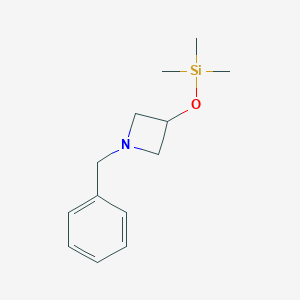
1-Benzyl-3-trimethylsilyloxy-azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-trimethylsilyloxy-azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the azetidine family and is commonly used in organic synthesis as a building block for various complex molecules. In
Scientific Research Applications
1-Benzyl-3-trimethylsilyloxy-azetidine has various applications in scientific research. It is commonly used as a building block for the synthesis of complex molecules such as alkaloids, peptides, and natural products. It has also been used in the development of new drugs and pharmaceuticals due to its potential therapeutic properties. Additionally, 1-Benzyl-3-trimethylsilyloxy-azetidine has been used in the development of new materials for various applications such as drug delivery systems and sensors.
Mechanism Of Action
The mechanism of action of 1-Benzyl-3-trimethylsilyloxy-azetidine is not well understood. However, it is believed to work by inhibiting certain enzymes and proteins in the body that are involved in various biological processes. This inhibition can lead to a variety of physiological effects, including changes in cellular signaling pathways, gene expression, and metabolism.
Biochemical And Physiological Effects
1-Benzyl-3-trimethylsilyloxy-azetidine has been shown to have various biochemical and physiological effects. It has been found to have anti-inflammatory, anti-tumor, and anti-microbial properties. Additionally, it has been shown to improve insulin sensitivity and glucose metabolism in animal models, making it a potential therapeutic agent for the treatment of diabetes. However, further research is needed to fully understand the biochemical and physiological effects of 1-Benzyl-3-trimethylsilyloxy-azetidine.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Benzyl-3-trimethylsilyloxy-azetidine in lab experiments is its ease of synthesis. The synthesis method is simple and produces high yields, making it a cost-effective option for researchers. Additionally, 1-Benzyl-3-trimethylsilyloxy-azetidine has a variety of applications in various fields, making it a versatile compound for scientific research. However, one limitation of using 1-Benzyl-3-trimethylsilyloxy-azetidine is its potential toxicity. Further research is needed to fully understand the toxicity of this compound and its potential effects on human health.
Future Directions
There are several future directions for the research and development of 1-Benzyl-3-trimethylsilyloxy-azetidine. One potential direction is the further exploration of its therapeutic properties, particularly in the treatment of diabetes and other metabolic disorders. Additionally, 1-Benzyl-3-trimethylsilyloxy-azetidine could be used in the development of new materials for drug delivery systems and sensors. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
The synthesis of 1-Benzyl-3-trimethylsilyloxy-azetidine involves the reaction of benzylamine with trimethylsilyl chloride in the presence of sodium hydride. The reaction takes place in anhydrous conditions and produces 1-Benzyl-3-trimethylsilyloxy-azetidine as the final product. This method has been widely used for the synthesis of 1-Benzyl-3-trimethylsilyloxy-azetidine due to its simplicity and high yield.
properties
CAS RN |
111043-42-6 |
|---|---|
Product Name |
1-Benzyl-3-trimethylsilyloxy-azetidine |
Molecular Formula |
C13H21NOSi |
Molecular Weight |
235.4 g/mol |
IUPAC Name |
(1-benzylazetidin-3-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C13H21NOSi/c1-16(2,3)15-13-10-14(11-13)9-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3 |
InChI Key |
GGTBVKOJUABMSG-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OC1CN(C1)CC2=CC=CC=C2 |
Canonical SMILES |
C[Si](C)(C)OC1CN(C1)CC2=CC=CC=C2 |
synonyms |
1-BENZYL-3-(TRIMETHYLSILOXY)AZETIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





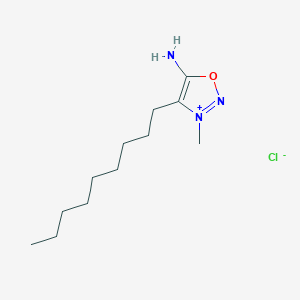
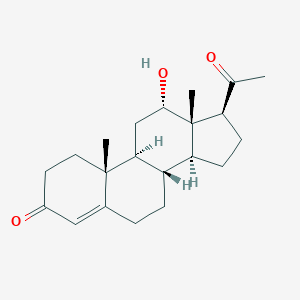
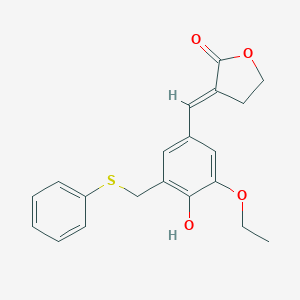
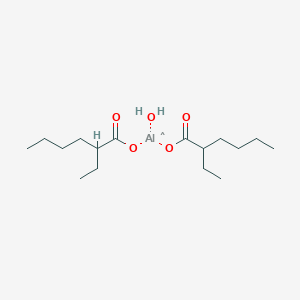
![N-Benzyl-4-[5-[4-(benzylamino)phenyl]-1,3,4-oxadiazol-2-yl]aniline](/img/structure/B26284.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)acetamide](/img/structure/B26285.png)
![(2s,3As,6as)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B26286.png)
![[(2R,4S,4aR,7aS,7bR)-4-hydroxy-3-(hydroxymethyl)-6,6,7b-trimethyl-2,4,4a,5,7,7a-hexahydro-1H-cyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B26287.png)
